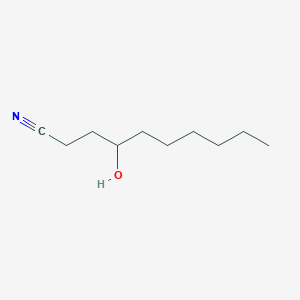
4-Hydroxydecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydecanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxydecanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with cyanide ions.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10).
Addition Reactions: Aldehydes and ketones can undergo addition reactions with hydrogen cyanide (HCN) to form hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxydecanenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Wissenschaftliche Forschungsanwendungen
4-Hydroxydecanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxydecanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of various heterocyclic compounds.
4-Hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and fragrances.
4-Hydroxybenzonitrile: Studied for its potential biological activities and used as an intermediate in organic synthesis.
Uniqueness
4-Hydroxydecanenitrile is unique due to its specific combination of hydroxyl and nitrile functional groups attached to a decane chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24241-73-4 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
4-hydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-7-10(12)8-6-9-11/h10,12H,2-8H2,1H3 |
InChI-Schlüssel |
RESCJRKGWMKRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


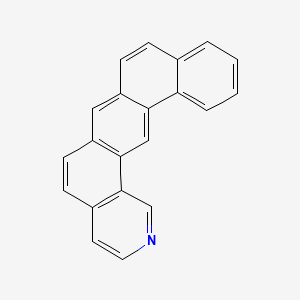
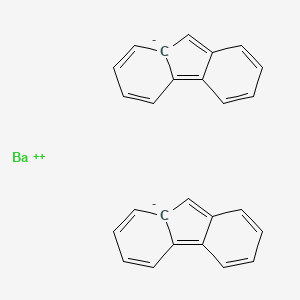
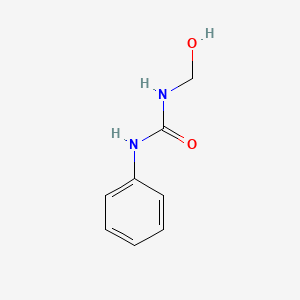
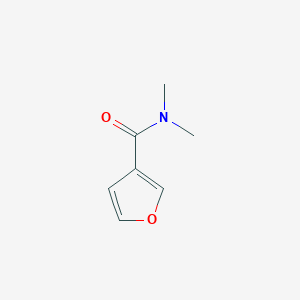


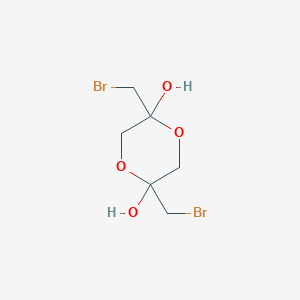
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

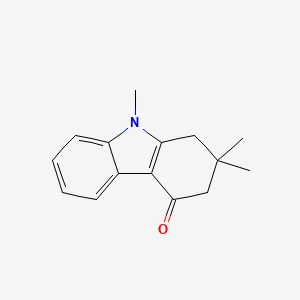
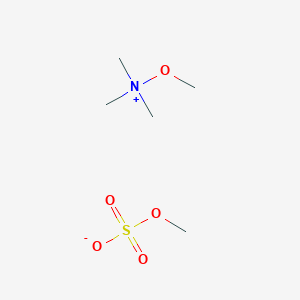
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
